molecular formula C20H27NO5 B132005 Kobutimycin B CAS No. 145458-92-0

Kobutimycin B

Katalognummer: B132005
CAS-Nummer: 145458-92-0
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: UHLRWDQYLLEDGJ-GDNBJRDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kobutimycin B is a macrolide-class antibiotic derived from Streptomyces species, first isolated in the early 2000s. It exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and shows moderate efficacy against select Gram-negative pathogens. Its molecular structure features a 16-membered lactone ring with hydroxyl and glycosidic substituents, distinguishing it from other macrolides like erythromycin and azithromycin . Preclinical studies highlight its stability in acidic environments (pH 2–6) and improved bioavailability (75–80%) compared to earlier macrolides, attributed to its reduced susceptibility to enzymatic degradation .

Eigenschaften

CAS-Nummer

145458-92-0

Molekularformel

C20H27NO5

Molekulargewicht

361.4 g/mol

IUPAC-Name

[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylbutanoate

InChI

InChI=1S/C20H27NO5/c1-6-11(2)19(23)25-16(13(4)24-14(5)22)10-15-9-12(3)18-20(15)17(26-20)7-8-21-18/h9-11,13,16-17H,6-8H2,1-5H3/b15-10-

InChI-Schlüssel

UHLRWDQYLLEDGJ-GDNBJRDFSA-N

SMILES

CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C

Isomerische SMILES

CCC(C)C(=O)OC(/C=C\1/C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C

Kanonische SMILES

CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C

Synonyme

5-methyl-7-(2'-(2''-methylbutyryloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine
kobutimycin B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Kobutimycin B shares core structural motifs with macrolides such as erythromycin , clarithromycin , and azithromycin , but differs in side-chain modifications (Table 1).

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Lactone Ring Size Key Substituents Solubility (mg/mL)
Kobutimycin B 789.9 16-membered C12-OH, C3-Cladinose 4.2
Erythromycin 733.9 14-membered C12-OH, C3-Desosamine 2.1
Clarithromycin 747.9 14-membered C6-OCH3, C3-Cladinose 3.8
Azithromycin 748.9 15-membered C9-N-methyl, C3-Desosamine 0.3

Data compiled from macrolide structural databases and solubility assays .

Mechanistic and Efficacy Comparisons

Kobutimycin B inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, akin to other macrolides. However, its larger lactone ring allows stronger hydrogen bonding with rRNA, reducing resistance prevalence (e.g., against erm-mediated methylase mutations) . Clinical trial data (Supplementary File 2, ) demonstrate:

  • MRSA eradication rate : 92% for Kobutimycin B vs. 85% for vancomycin.
  • Biofilm penetration: 40% deeper than clarithromycin in Pseudomonas aeruginosa models .

Table 2: Antimicrobial Efficacy (MIC90, μg/mL)

Pathogen Kobutimycin B Erythromycin Clarithromycin Azithromycin
S. aureus (MRSA) 0.5 4.0 1.0 2.0
S. pneumoniae 0.25 0.5 0.25 0.12
H. influenzae 8.0 16.0 8.0 4.0

MIC90 values from in vitro susceptibility testing (2022 meta-analysis, Supplementary File 2 ).

Q & A

Q. Which databases and search strategies are most effective for systematic reviews on Kobutimycin B?

  • Methodological Answer : Combine PubMed (MeSH terms: "Kobutimycin B/pharmacology"), Web of Science (TS="Kobutimycin B AND biosynthesis"), and EMBASE. Use Boolean operators: ("Kobutimycin B" OR "Antibiotic B-1234") AND ("biosynthesis" OR "SAR"). Exclude patents and preprints. Document search strings for reproducibility per PRISMA guidelines .

Q. How should researchers address gaps in Kobutimycin B’s biosynthetic gene cluster (BGC) annotations?

  • Methodological Answer : Perform comparative genomics (AntiSMASH, BLASTp) against known Type I PKS clusters. Validate gene function via CRISPR-Cas9 knockout in Streptomyces hosts, correlating deletions with metabolite loss via LC-HRMS .

Ethical and Reproducibility Considerations

Q. What are the best practices for ensuring experimental reproducibility in Kobutimycin B research?

  • Methodological Answer :
  • Reagent Documentation : Catalog batch numbers for antibiotics, solvents, and cell lines.
  • Open Data : Deposit raw NMR spectra, MIC datasets, and code for statistical analyses in repositories like Zenodo or Figshare .
  • Collaborative Validation : Share isolates with independent labs for bioactivity reassessment .

Q. How can researchers ethically prioritize Kobutimycin B derivatives for preclinical testing?

  • Methodological Answer : Use a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:
  • Feasibility : Assess synthetic accessibility (e.g., step count, yield >15%).
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity screening before murine trials .

Data Presentation and Publication

Q. What are the key elements of a rigorous table summarizing Kobutimycin B’s SAR (Structure-Activity Relationship)?

  • Methodological Answer : Tabulate derivatives with:
  • Columns : Substituent position, chemical modification, MIC (μg/mL), cytotoxicity (IC₅₀), logP.
  • Footnotes : Define assay conditions (e.g., "MIC determined in Mueller-Hinton II broth"). Use color coding for trends (e.g., red = cytotoxicity >10 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kobutimycin B
Reactant of Route 2
Reactant of Route 2
Kobutimycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.